Home > Products > Screening Compounds P104806 > 1,1-Bis(2-chloroethyl)-3-phenylurea
1,1-Bis(2-chloroethyl)-3-phenylurea - 2003-41-0

1,1-Bis(2-chloroethyl)-3-phenylurea

Catalog Number: EVT-8915876
CAS Number: 2003-41-0
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,1-Bis(2-chloroethyl)-3-phenylurea is a chemical compound notable for its potential applications in medicinal chemistry, particularly as an alkylating agent in cancer treatment. It is classified under the category of phenylurea derivatives, which are recognized for their biological activity and utility in various scientific fields.

Source

The compound has been synthesized and studied extensively due to its relevance in organic synthesis and pharmacology. Its synthesis typically involves reactions with isocyanates and amines, leading to significant interest in its chemical properties and biological applications.

Classification

1,1-Bis(2-chloroethyl)-3-phenylurea belongs to the class of alkylating agents. These compounds are known for their ability to form covalent bonds with nucleophilic sites in biological macromolecules, particularly DNA.

Synthesis Analysis

Methods

The synthesis of 1,1-bis(2-chloroethyl)-3-phenylurea can be achieved through several methods:

  1. Reaction of Phenyl Isocyanate with 2-Chloroethylamine: This method involves the nucleophilic addition of 2-chloroethylamine to phenyl isocyanate, forming the desired urea linkage. The reaction typically occurs in an organic solvent under controlled temperatures to optimize yield and purity .
  2. Alternative Synthetic Routes: Other methods may include using different amines or modifying the reaction conditions (e.g., temperature and solvent) to enhance efficiency and reduce by-products .

Technical Details

  • Reaction Conditions: The reactions are generally conducted under inert atmospheres (e.g., nitrogen) to prevent moisture interference. Base catalysts such as sodium hydroxide may be employed to facilitate the formation of the urea bond.
  • Industrial Production: For large-scale production, continuous flow systems are often utilized, ensuring consistent quality and efficiency.
Molecular Structure Analysis

Structure

The molecular structure of 1,1-bis(2-chloroethyl)-3-phenylurea can be represented as follows:

  • Molecular Formula: C11_{11}H14_{14}Cl2_{2}N2_{2}O
  • Molecular Weight: 261.148 g/mol
  • Structural Representation: The compound features a central urea group bonded to two 2-chloroethyl groups and one phenyl group.

Data

  • CAS Number: 2003-41-0
  • InChI Key: DBGIGBAYFXOPKD-UHFFFAOYSA-N
  • Canonical SMILES: CCNC(=O)N(CCCl)CCCl .
Chemical Reactions Analysis

Reactions

  1. Substitution Reactions: The chlorine atoms in the compound can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  2. Oxidation and Reduction: Under specific conditions, the compound can be oxidized or reduced to yield various derivatives.
  3. Hydrolysis: The presence of water can lead to hydrolysis reactions, producing corresponding alcohols and amines .

Technical Details

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.

Mechanism of Action

The mechanism of action for 1,1-bis(2-chloroethyl)-3-phenylurea primarily involves its role as an alkylating agent:

  • Upon administration, the compound forms highly reactive intermediates that can alkylate DNA.
  • This alkylation results in cross-linking between DNA strands, thereby inhibiting DNA replication and transcription processes.
  • The compound selectively targets rapidly dividing cells, which is particularly relevant in cancer therapy .
Physical and Chemical Properties Analysis

Physical Properties

  • Density: 1.292 g/cm³
  • Boiling Point: 438.3 °C at 760 mmHg
  • Flash Point: 218.9 °C
  • Vapor Pressure: 6.97×1086.97\times 10^{-8} mmHg at 25 °C .

Chemical Properties

The chemical properties include stability under various conditions, reactivity with nucleophiles, and susceptibility to hydrolysis. These properties dictate its handling and storage requirements in laboratory settings.

Applications

1,1-Bis(2-chloroethyl)-3-phenylurea has several significant applications:

  • Chemistry: Used as a reagent in organic synthesis for preparing various derivatives.
  • Biology: Investigated for its potential use as an alkylating agent in biochemical research, particularly in studies involving DNA interactions.
  • Medicine: Explored for its anticancer properties due to its ability to interfere with DNA replication mechanisms.
  • Industry: Serves as an intermediate in the production of other chemicals and materials .
Introduction to Urea-Based Anticancer Agents

Historical Evolution of Urea Derivatives in Medicinal Chemistry

The medicinal significance of urea derivatives originated in 1922 with the clinical approval of suramin, the first synthetic chemotherapeutic agent developed for Human African Trypanosomiasis. Suramin’s structure featured symmetrical bis-terminal naphthylurea groups linked by a central urea scaffold, establishing the urea moiety as a critical pharmacophore. This discovery catalyzed a century of research into urea-based therapeutics, particularly in oncology. By the 1960s, hydroxycarbamide (hydroxyurea) became the first urea-based antineoplastic agent approved for clinical use, functioning as a ribonucleotide reductase inhibitor for leukemias and myeloproliferative disorders [3] [4].

The evolution accelerated with the development of diaryl ureas in the late 20th century, exemplified by kinase inhibitors such as sorafenib. These agents exploited the urea group’s capacity for multipoint hydrogen bonding with biological targets. Structural analysis reveals that early urea derivatives prioritized symmetrical architectures, as seen in suramin’s bis-naphthylurea design, which maximized target engagement through cooperative binding interactions. Modern urea-based anticancer agents retain this emphasis on symmetry but incorporate greater complexity through hybrid pharmacophores targeting diverse oncogenic pathways [3] [4].

Table 1: Historical Milestones in Urea-Based Anticancer Agent Development

YearAgentStructural FeaturesTherapeutic Application
1922SuraminSymmetrical bis-naphthylureaTrypanosomiasis (later anticancer trials)
1967HydroxycarbamideHydroxylated ureaChronic myeloid leukemia, solid tumors
2005SorafenibDiaryl urea with pyridyl backboneRenal cell carcinoma, hepatocellular carcinoma
2010sBO-1051 derivativesAsymmetrical N-mustard-urea hybridsGlioblastoma multiforme (experimental)

Role of Symmetrical Urea Scaffolds in Drug Design

Symmetrical urea scaffolds confer distinct biophysical and pharmacological advantages critical for anticancer drug efficacy. The planar carbonyl group and flanking nitrogen atoms enable a three-point hydrogen bonding motif, serving as both hydrogen bond donors (N–H groups) and acceptor (C=O). This facilitates high-affinity interactions with protein targets such as kinases, polymerases, and growth factor receptors. X-ray crystallographic studies of N,N′-diaryl ureas reveal a preference for the trans,trans conformation, positioning aromatic rings for optimal π-stacking or hydrophobic pocket binding [3] [6].

The conformational rigidity of urea derivatives enhances target selectivity. For instance, methylation shifting N,N′-diaryl ureas to cis,cis conformations alters spatial orientation of aromatic substituents, enabling selective engagement with allosteric binding sites. This stereochemical control underpins the design of kinase inhibitors like regorafenib, where rotational restriction minimizes off-target effects. Additionally, symmetrical bis-urea architectures (e.g., suramin analogs) enable multivalent binding—simultaneously interacting with multiple receptor domains to amplify potency. Studies demonstrate that truncating or asymmetrically modifying suramin’s scaffold reduces antiproliferative activity by >50% in HT-29 and MCF-7 cancer models, confirming symmetry’s role [3] [4] [6].

Synthetic accessibility further solidifies urea’s utility. Traditional routes employ phosgene or isocyanates but pose toxicity concerns. Modern green chemistry approaches utilize urea directly via transamidation under mild conditions (80–90°C in aqueous/alcoholic solvents), generating ureido intermediates through isocyanic acid. This method avoids hazardous reagents and accommodates diverse amines, including alkyl, aryl, and amino acid substrates. The reaction proceeds optimally at urea-to-amine ratios of 5:1, achieving >90% conversion within 24 hours [6].

Table 2: Conformational and Synthetic Properties of Urea Derivatives

PropertyStructural InfluenceBiological Impact
Trans,trans conformationPlanar carbonyl with divergent N–H bondsEnables bidentate H-bonding with catalytic kinase sites
Cis,cis conformationFace-to-face aromatic ring orientationFacilitates π-stacking in hydrophobic pockets
Symmetrical bis-ureaMultivalent ligand presentationEnhances avidity for dimeric receptors
Urea transamidationAmine + urea → ureido group + NH₃Enables biocompatible functionalization

Positioning of 1,1-Bis(2-chloroethyl)-3-phenylurea in Oncology Research

1,1-Bis(2-chloroethyl)-3-phenylurea (designated BO-1051 in experimental literature) exemplifies a mechanistic evolution in urea-based anticancer agents. It integrates a DNA-alkylating N-mustard pharmacophore with a urea linker and aromatic targeting moiety, creating a hybrid agent with dual cytotoxic functionalities. Unlike classical symmetrical ureas, BO-1051 adopts an asymmetric structure: one nitrogen bears two chloroethyl groups (alkylating unit), while the other connects to a phenyl ring modified with a 9-anilinoacridine DNA-intercalating group. This design enables DNA-directed alkylation, enhancing tumor specificity and overcoming limitations of untargeted nitrogen mustards like cyclophosphamide [2] [8].

BO-1051’s primary mechanism involves induction of DNA interstrand cross-links (ICLs), impeding replication and triggering G₂/M arrest. In human glioblastoma models (U87MG, GBM-3), nanomolar concentrations (IC₅₀ = 200 nM) potentiate γ-radiation effects by impairing DNA damage repair. γ-H2AX foci persistence confirms double-strand break accumulation, while clonogenic assays reveal sensitizer enhancement ratios of 1.24–1.50. In vivo, BO-1051 suppresses glioma xenograft growth by 70% when combined with radiotherapy, significantly extending mouse survival (p < 0.01 vs. radiation alone) [2].

Pharmacokinetic optimization distinguishes BO-1051 from earlier DNA-targeted ureas. Its urea linker confers hydrolytic stability (plasma half-life = 54.2 hours vs. 25 minutes for analog BO-0742), facilitating blood-brain barrier penetration critical for glioblastoma therapy. Modular synthesis permits structural refinement: replacing the acridine with pyridylmethoxyphenyl groups (as in diaryl urea kinase inhibitors) retains potency while altering target specificity. Current research explores BO-1051-derived chimeras targeting both DNA and kinases (e.g., BRAF), leveraging urea’s versatility to address heterogeneous tumor resistance [2] [5] [8].

Table 3: Combinatorial Approaches in Urea-Based Anticancer Agent Design

Combinatorial StrategyExample CompoundsMechanistic Outcome
Urea + N-mustardBO-1051DNA alkylation with intercalation-enhanced targeting
Urea + kinase inhibitor1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureasBRAF inhibition with H-bond optimization
Urea + antimetabolitePrimaquine-urea derivativesDual DNA/metabolic disruption

Figure 1: Structural Evolution of Urea-Based Anticancer Agents

Suramin (1922)  Symmetry: High  Pharmacophores: Urea (x3), Naphthyl (x2)  Mechanism: Multitarget inhibition (kinases, polymerases)  Hydroxycarbamide (1967)  Symmetry: Low  Pharmacophores: Hydroxyurea  Mechanism: Ribonucleotide reductase inhibition  BO-1051 (Experimental)  Symmetry: Low  Pharmacophores: Urea linker, N-mustard, Acridine  Mechanism: DNA interstrand cross-linking + intercalation  

BO-1051 represents a paradigm shift toward functional asymmetry in urea-based anticancer agents. Its clinical positioning remains investigational but underscores urea’s adaptability in covalent DNA-targeting strategies, particularly for radioresistant gliomas where blood-brain barrier penetration is essential [2] [3] [8].

Properties

CAS Number

2003-41-0

Product Name

1,1-Bis(2-chloroethyl)-3-phenylurea

IUPAC Name

1,1-bis(2-chloroethyl)-3-phenylurea

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

InChI

InChI=1S/C11H14Cl2N2O/c12-6-8-15(9-7-13)11(16)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16)

InChI Key

PGHIKNBDKCPTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.